Monkey-Specific N-Demethylation
N-Demethyl rivoglitazone (M17) was detected in plasma after oral administration of rivoglitazone to cynomolgus monkeys but was absent in rats. O-Demethylation was the main metabolic pathway in both species. This qualitative species difference is corroborated by quantitative plasma AUC data [1].
| Evidence Dimension | In vivo metabolite detection in plasma (qualitative presence/absence across species) |
|---|---|
| Target Compound Data | M17 (N-demethyl rivoglitazone): Detected in monkey plasma; not detected (N.A.) in rat plasma for certain time points; quantifiable AUC 9.59 ng·h/mL in rat, 2300 ng·h/mL in monkey |
| Comparator Or Baseline | O-Demethyl rivoglitazone (M12): Detected in both rat and monkey plasma; AUC 280 ng·h/mL (rat) and 310 ng·h/mL (monkey) |
| Quantified Difference | M17 molar AUC ratio relative to parent: 0.02% (rat) vs 7.01% (monkey), a ~350-fold difference in relative systemic exposure. M12 AUC ratio: 0.72% (rat) vs 1.22% (monkey), a ~1.7-fold difference. |
| Conditions | Male F344/DuCrlCrlj rats and male cynomolgus monkeys; single oral dose of [14C]rivoglitazone; plasma collected over 0–t (last quantifiable time). In vitro: liver microsomes and freshly isolated hepatocytes from rat, monkey, and human. |
Why This Matters
For researchers selecting a preclinical model for human metabolism prediction, M17 is the definitive standard to track the N-demethylation pathway, which is monkey-specific in vivo but predicted to be one of five primary human metabolic routes; reliance solely on rat data would entirely miss this pathway.
- [1] Uchiyama M, et al. Pharmacokinetics, metabolism, and disposition of rivoglitazone, a novel peroxisome proliferator-activated receptor γ agonist, in rats and monkeys. Drug Metab Dispos. 2011 Apr;39(4):653-66. PMID: 21177486. (Abstract and Table: Plasma AUC data for M17 vs M12 in rats and monkeys; N-demethylation observed only in monkeys). View Source
